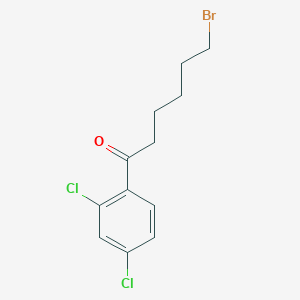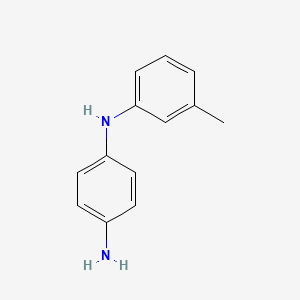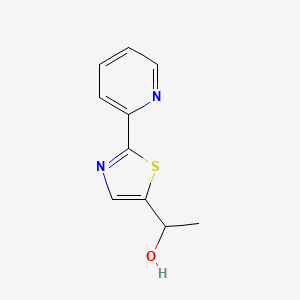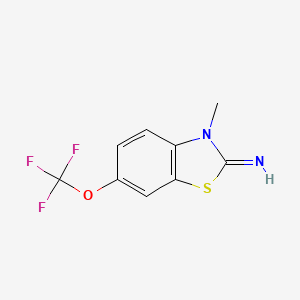
MIBAMPATOR
Vue d'ensemble
Description
MIBAMPATOR is a complex organic compound known for its significant applications in medicinal chemistry. It is structurally characterized by the presence of methanesulfonamido groups and phenyl rings, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MIBAMPATOR typically involves multi-step organic reactions. One common method includes the reaction of N-methyl-4-nitrophenylethylamine with 2-[4-nitrophenoxy] ethoxy bromide in the presence of potassium carbonate and sodium iodide. The reaction is carried out in acetonitrile under reflux conditions . The resulting product is then subjected to further purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MIBAMPATOR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be catalyzed by agents such as Raney nickel.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel is often used as a catalyst for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
MIBAMPATOR has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of MIBAMPATOR involves its interaction with potassium channels. As a selective potassium channel agonist, it modulates the flow of potassium ions across cell membranes, which is crucial for maintaining the electrical stability of cardiac cells . This action helps in the treatment and prevention of various atrial arrhythmias.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dofetilide: Another Class III antiarrhythmic drug with a similar mechanism of action.
Amiodarone: A widely used antiarrhythmic drug with broader applications but different side effect profiles.
Sotalol: A non-selective beta-blocker with Class III antiarrhythmic properties.
Uniqueness
MIBAMPATOR is unique due to its high selectivity for potassium channels and its specific application in treating atrial arrhythmias. Unlike some other antiarrhythmic drugs, it has a relatively specific target, which can reduce the likelihood of off-target effects.
Propriétés
Formule moléculaire |
C21H30N2O4S2 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3 |
Clé InChI |
ULRDYYKSPCRXAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B8537553.png)

![Silane, [(2-bromophenyl)methoxy]trimethyl-](/img/structure/B8537566.png)




![4-chloro-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8537599.png)




![4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B8537633.png)
